1-(3-methylcyclohexyl)-1H-1,2,3-triazol-4-amine
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Overview
Description
1-(3-methylcyclohexyl)-1H-1,2,3-triazol-4-amine is an organic compound that features a triazole ring substituted with a 3-methylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylcyclohexyl)-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general reaction scheme is as follows:
Preparation of 3-methylcyclohexyl azide: This can be synthesized from 3-methylcyclohexyl bromide by nucleophilic substitution with sodium azide.
Cycloaddition Reaction: The 3-methylcyclohexyl azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve the same synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylcyclohexyl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the cyclohexyl group.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
1-(3-methylcyclohexyl)-1H-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for designing new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as thermal stability or chemical resistance.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-methylcyclohexyl)-1H-1,2,3-triazol-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The triazole ring is known for its ability to form stable complexes with metal ions, which can be exploited in catalysis or materials science.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methylcyclohexyl)-1H-1,2,3-triazol-4-amine
- 1-(4-methylcyclohexyl)-1H-1,2,3-triazol-4-amine
- 1-(3-ethylcyclohexyl)-1H-1,2,3-triazol-4-amine
Uniqueness
1-(3-methylcyclohexyl)-1H-1,2,3-triazol-4-amine is unique due to the specific positioning of the methyl group on the cyclohexyl ring, which can influence its chemical reactivity and physical properties. This positional isomerism can lead to differences in how the compound interacts with biological targets or other molecules in a material.
Properties
Molecular Formula |
C9H16N4 |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(3-methylcyclohexyl)triazol-4-amine |
InChI |
InChI=1S/C9H16N4/c1-7-3-2-4-8(5-7)13-6-9(10)11-12-13/h6-8H,2-5,10H2,1H3 |
InChI Key |
RHZAYGSNQUAFNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)N2C=C(N=N2)N |
Origin of Product |
United States |
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